3alpha-Hydroxymogroside IA1
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Overview
Description
3alpha-Hydroxymogroside IA1 is a mogroside derivative, specifically a triterpenoid isolated from Siraitiae fructus
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha-Hydroxymogroside IA1 typically involves the extraction and purification from natural sources such as Siraitiae fructus. The process includes several steps of solvent extraction, chromatography, and crystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. Advanced methods such as high-performance liquid chromatography (HPLC) and supercritical fluid extraction (SFE) are employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3alpha-Hydroxymogroside IA1 undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
3alpha-Hydroxymogroside IA1 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of other mogroside derivatives.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic diseases and cancer.
Industry: Utilized in the development of natural sweeteners and health supplements
Mechanism of Action
The mechanism of action of 3alpha-Hydroxymogroside IA1 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways related to oxidative stress and inflammation. The compound may also interact with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
- Mogroside I A1
- Mogroside V
- Mogroside II E
Comparison: 3alpha-Hydroxymogroside IA1 is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other mogrosides. For example, while Mogroside V is known for its intense sweetness, this compound may have more pronounced antioxidant properties .
Biological Activity
3alpha-Hydroxymogroside IA1, a triterpene glycoside derived from Siraitia grosvenorii (monk fruit), exhibits a range of biological activities that have garnered significant interest in pharmacological research. This article explores its biological properties, including antioxidant, anti-inflammatory, hypoglycemic, and anticancer effects, supported by various studies and data.
Chemical Composition and Structure
This compound is one of the mogrosides, which are characterized by their unique chemical structure. The general formula for mogrosides includes multiple hydroxyl groups and a distinctive sugar moiety, contributing to their sweet taste and biological efficacy. The following table summarizes the structural characteristics and pharmacological activities of mogrosides:
Compound Name | R1 | R2 | R3 | R4 | R5 | Pharmacological Activity |
---|---|---|---|---|---|---|
This compound | β-OH | OH | H2 | H2 | Antioxidant, anti-inflammatory, hypoglycemic effects | |
Mogroside IIIE | OH | α-OH | H2 | H2 | Antioxidant, anti-inflammatory | |
Mogroside V | OH | α-OH | H2 | H2 | Antidiabetic, anticancer |
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties . It modulates oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) while reducing reactive oxygen species (ROS) levels in various cell types. For instance, studies have shown that treatment with mogrosides can decrease malondialdehyde (MDA) levels, a marker of oxidative stress, thereby protecting cellular integrity against oxidative damage .
Anti-Inflammatory Effects
The compound exhibits anti-inflammatory effects , making it a potential therapeutic agent for conditions characterized by chronic inflammation. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages and other immune cells. This action is mediated through pathways involving the suppression of nuclear factor kappa B (NF-κB) signaling and the modulation of inflammatory mediators such as nitric oxide (NO) .
Hypoglycemic Properties
This compound has been shown to exert hypoglycemic effects . In animal models, administration of mogrosides resulted in significant reductions in fasting plasma glucose levels and improvements in insulin sensitivity. The mechanism appears to involve the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism and lipid regulation . Additionally, mogrosides have been linked to reduced glycation end products, indicating potential benefits for diabetic patients .
Anticancer Activity
Emerging evidence suggests that this compound possesses anticancer properties . Studies have indicated that it can induce apoptosis in cancer cell lines such as PC-3 (prostate cancer) and T24 (bladder cancer) by triggering intrinsic apoptotic pathways. This effect is associated with the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors . Furthermore, mogrosides have demonstrated potential in inhibiting tumor growth in vivo, suggesting their utility as complementary agents in cancer therapy.
Case Studies
Several case studies highlight the therapeutic potential of mogrosides:
- Diabetes Management : In a study involving diabetic mice treated with mogrosides, researchers observed improvements in glucose tolerance and reductions in serum insulin levels. The findings support the notion that mogrosides may serve as effective adjuncts to conventional diabetes therapies .
- Skin Aging : Another study focused on the application of mogrosides for skin fibroblast protection against oxidative stress induced by hydrogen peroxide. Results indicated enhanced cell viability and reduced markers of aging, suggesting potential applications in dermatology .
Properties
Molecular Formula |
C36H62O9 |
---|---|
Molecular Weight |
638.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3R,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O9/c1-19(9-14-27(33(4,5)43)45-31-30(42)29(41)28(40)23(18-37)44-31)20-15-16-34(6)24-12-10-21-22(11-13-25(38)32(21,2)3)36(24,8)26(39)17-35(20,34)7/h10,19-20,22-31,37-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25-,26-,27-,28-,29+,30-,31+,34+,35-,36+/m1/s1 |
InChI Key |
UNCMRQFSKAVFQU-KAHITPSDSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@H]3CC=C5[C@H]4CC[C@H](C5(C)C)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)O)C)O)C)C |
Origin of Product |
United States |
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